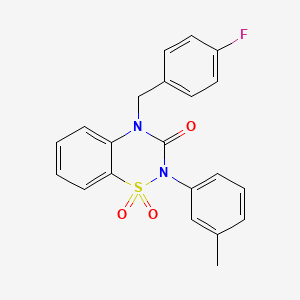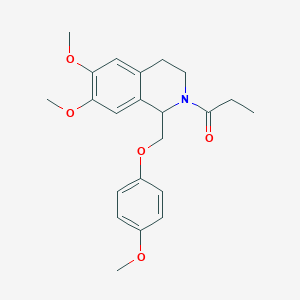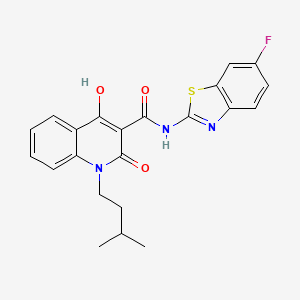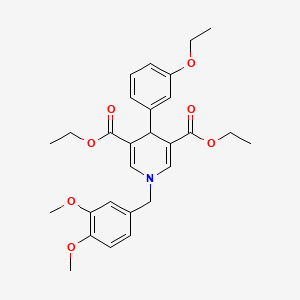![molecular formula C19H17BrClN3O2S B11215085 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide](/img/structure/B11215085.png)
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and a butanamide side chain, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinazolinone core, followed by the introduction of the bromo and sulfanylidene groups. The final step involves the attachment of the butanamide side chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
化学反应分析
Types of Reactions
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the bromo group can yield a variety of substituted quinazolinone derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.
Medicine: As a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity, while the butanamide side chain can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid
- 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide
Uniqueness
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide is unique due to the presence of both the bromo and sulfanylidene groups, which can influence its reactivity and biological activity. Additionally, the butanamide side chain can enhance its binding affinity and specificity for certain molecular targets, making it a promising candidate for further research and development.
属性
分子式 |
C19H17BrClN3O2S |
|---|---|
分子量 |
466.8 g/mol |
IUPAC 名称 |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C19H17BrClN3O2S/c20-13-5-8-16-15(10-13)18(26)24(19(27)23-16)9-1-2-17(25)22-11-12-3-6-14(21)7-4-12/h3-8,10H,1-2,9,11H2,(H,22,25)(H,23,27) |
InChI 键 |
VLACUSMOOQCLID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11215008.png)

![methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11215013.png)
![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11215015.png)
![3-(4-Fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11215023.png)


![N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11215029.png)
![N-(3,4-diethoxyphenethyl)-2-(1-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)methyl)cyclopentyl)acetamide](/img/structure/B11215033.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B11215042.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B11215066.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B11215079.png)
![2-(4-nitrophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11215087.png)
